9-Tetradecen-5-olide, (9Z)-
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Overview
Description
9-Tetradecen-5-olide, (9Z)-: is a chemical compound with the molecular formula C14H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester. This compound is known for its unique structure, which includes a long hydrocarbon chain with a double bond in the Z-configuration (cis-configuration) and a lactone ring. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Tetradecen-5-olide, (9Z)- typically involves the dehydration and cyclization of 5-hydroxy-9Z-tetradecenic acid . This process can be carried out under specific reaction conditions to ensure the formation of the desired Z-configuration. The reaction conditions often include the use of dehydrating agents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 9-Tetradecen-5-olide, (9Z)- may involve more scalable methods, such as continuous flow processes or batch reactors. These methods ensure consistent quality and yield of the compound. The industrial production also focuses on optimizing the reaction conditions to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 9-Tetradecen-5-olide, (9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 9-Tetradecen-5-olide, (9Z)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may have applications in the development of new pharmaceuticals or as a model compound for studying lactone chemistry.
Medicine: In medicine, 9-Tetradecen-5-olide, (9Z)- is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 9-Tetradecen-5-olide, (9Z)- involves its interaction with specific molecular targets and pathways. The lactone ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Tetradecen-1-ol, (9Z)-: This compound is similar in structure but lacks the lactone ring.
5-Hydroxy-9-tetradecenoic acid: This compound is a precursor in the synthesis of 9-Tetradecen-5-olide, (9Z)- and has similar chemical properties.
Uniqueness: The uniqueness of 9-Tetradecen-5-olide, (9Z)- lies in its lactone ring and the Z-configuration of the double bond. These features give it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
934298-76-7 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
6-[(Z)-non-4-enyl]oxan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- |
InChI Key |
JAJFALMXCYETOU-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCC1CCCC(=O)O1 |
Canonical SMILES |
CCCCC=CCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
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